4-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide
Overview
Description
4-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenylethyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction using tetrahydrofuran and an appropriate leaving group such as tosyl chloride.
Formation of the Carbothioamide Group: The final step involves the reaction of the intermediate with thiourea to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide at room temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industry: It is explored for its potential use in industrial applications, such as catalysts or intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
4-(2-phenylethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarboxylate: Similar structure but with a carboxylate group instead of a carbothioamide group.
Uniqueness
4-(2-phenylethyl)-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially useful in applications where these properties are advantageous.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(2-phenylethyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c23-18(19-15-17-7-4-14-22-17)21-12-10-20(11-13-21)9-8-16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-15H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAISSWVSEDMASJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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